1-(3-Bromo-5-nitrophenyl)ethanone is an organic compound with the molecular formula and a molecular weight of approximately 244.04 g/mol. This compound belongs to the class of aryl ketones, characterized by a phenyl ring that contains both a bromine atom and a nitro group, connected to an ethanone moiety. It is primarily recognized for its applications in organic synthesis and medicinal chemistry, serving as a versatile building block for various nitrogen-containing heterocycles and potential pharmaceutical agents .
The synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone can be effectively achieved through the Friedel-Crafts acylation reaction. This method involves the following steps:
The product can be purified through recrystallization, yielding a yellow solid that confirms the formation of the desired compound .
The reaction mechanism involves the electrophilic attack of the acylium ion generated from acetyl chloride on the aromatic ring of 3-bromo-5-nitrophenol, leading to the formation of 1-(3-Bromo-5-nitrophenyl)ethanone .
The molecular structure of 1-(3-Bromo-5-nitrophenyl)ethanone can be represented as follows:
InChI=1S/C8H6BrNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3KMNMBNPBERMCLJ-UHFFFAOYSA-NThis structure indicates that the compound features a phenyl ring with substituents at specific positions, contributing to its chemical properties and reactivity .
The compound's crystallographic data reveals important geometric parameters, such as bond lengths and angles, which are essential for understanding its reactivity in chemical reactions. The dihedral angles between substituents can also influence its interactions with other molecules .
1-(3-Bromo-5-nitrophenyl)ethanone participates in several types of chemical reactions:
These reactions allow for the derivatization of 1-(3-Bromo-5-nitrophenyl)ethanone into various functionalized compounds, broadening its applicability in synthetic chemistry .
The outcomes of these reactions depend heavily on the specific reagents and conditions employed. For instance, reducing the nitro group yields 1-(3-Bromo-5-aminophenyl)ethanone, while substitution reactions can lead to diverse phenolic derivatives.
The mechanism of action for 1-(3-Bromo-5-nitrophenyl)ethanone primarily revolves around its role as an electrophile in nucleophilic substitution reactions. The presence of both electron-withdrawing groups (the nitro group) and electron-donating characteristics (from the phenolic structure) enhances its reactivity towards nucleophiles.
In substitution reactions, nucleophiles attack the electrophilic carbon bonded to bromine or other substituents, leading to the formation of new bonds while displacing bromide ions. This process is crucial for constructing more complex organic molecules .
1-(3-Bromo-5-nitrophenyl)ethanone has significant applications in several scientific fields:
Systematic Nomenclature:The compound is systematically named as 1-(3-Bromo-5-nitrophenyl)ethan-1-one (IUPAC). This name precisely defines the acetyl group (ethanone) attached to a phenyl ring substituted at positions 1 (ipso), 3 (bromo), and 5 (nitro). Alternative nomenclature includes 3'-Bromo-5'-nitroacetophenone, which positions the substituents relative to the acetyl moiety [3].
Molecular Formula and Mass:
Structural Descriptors:
CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] KMNMBNPBERMCLJ-UHFFFAOYSA-N [5]. Table 1: Key Identifiers of 1-(3-Bromo-5-nitrophenyl)ethanone
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 127413-59-6 |
| ChemSpider ID | 159021 |
| PubChem CID | 182852 |
| MDL Number | MFCD20923634 |
| Synonym | 3-Bromo-5-nitroacetophenone |
Spectral Characteristics:While explicit spectroscopic data (NMR, IR) is not detailed in the search results, the compound’s structural features imply characteristic signals:
1-(3-Bromo-5-nitrophenyl)ethan-1-one emerged as a significant compound alongside advances in electrophilic aromatic substitution and directed ortho metalation (DoM) chemistry during the late 20th century. Its CAS registry (127413-59-6) suggests initial characterization likely occurred in the early 1990s [3] [5]. The compound’s synthesis typically involves:
Commercial availability by suppliers like Ambeed and BLD Pharm signifies its adoption as a building block for drug discovery and materials science programs, particularly where regiochemical precision is paramount [3] [4] [5].
1-(3-Bromo-5-nitrophenyl)ethanone exemplifies a versatile α-haloketone synthon, where the bromine atom (adjacent to the carbonyl) and the aromatic bromo/nitro groups create orthogonal reactivity centers for sequential transformations.
Table 2: Key Reactivity Modes and Applications
| Reactive Site | Reaction Type | Product Application |
|---|---|---|
| Aromatic Bromine (C-Br) | Nucleophilic Substitution | Suzuki couplings; Amine/ether formation |
| Carbonyl (C=O) | Nucleophilic Addition | Alcohols; Imines; Heterocyclic scaffolds |
| α-Carbon (Adjacent to C=O) | Condensation (e.g., Knoevenagel) | Unsaturated systems; Ligand synthesis |
| Nitro Group (NO₂) | Reduction | Anilines; Diazonium salt precursors |
Key Synthetic Applications:
Computational Insights:Physicochemical property predictions highlight features enabling its synthon utility:
Table 3: Computed Physicochemical Properties
| Property | Value | Prediction Method |
|---|---|---|
| LogP (Consensus) | 1.64 | iLOGP/XLOGP3/WLOGP/MLOGP |
| TPSA | 62.89 Ų | Ertl method |
| Water Solubility (LogS) | -2.9 | ESOL model |
| Rotatable Bonds | 2 | --- |
This reactivity profile solidifies 1-(3-bromo-5-nitrophenyl)ethanone as a strategic building block for synthesizing complex, polyfunctional aromatic architectures, particularly in pharmaceutical intermediates where meta-substitution patterns are desirable [4] [5].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1